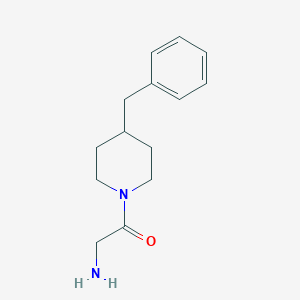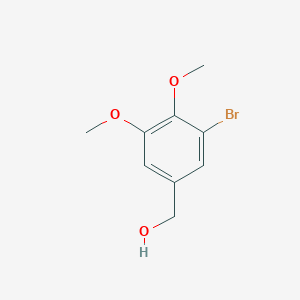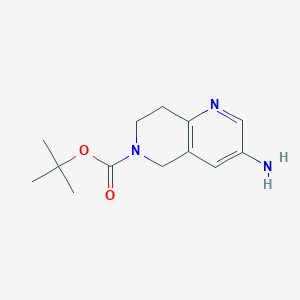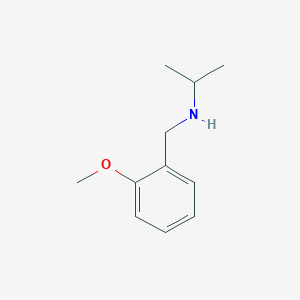
N-(2-Methoxybenzyl)-2-propanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-Methoxybenzyl)-2-propanamine is a useful research compound. Its molecular formula is C11H17NO and its molecular weight is 179.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
N-(2-Methoxybenzyl)-2-propanamine, also known as 25I-NBOMe, is a potent hallucinogen that exhibits high binding affinity for 5-HT 2A/C and 5-HT 1A serotonin receptors . These receptors play a crucial role in the regulation of mood, cognition, and perception.
Mode of Action
25I-NBOMe acts as an agonist at the 5-HT 2A/C and 5-HT 1A serotonin receptors . This means it binds to these receptors and activates them, leading to an increase in the neurotransmitters dopamine (DA), serotonin (5-HT), and glutamate (GLU) in the brain . The activation of the 5-HT 2A receptor induces a head-twitch response (HTR) in rodents, a behavioral marker of hallucinogen effect in humans .
Biochemical Pathways
The activation of the 5-HT 2A/C and 5-HT 1A serotonin receptors by 25I-NBOMe affects several biochemical pathways. It leads to an increase in the extracellular levels of DA, 5-HT, and GLU in the rat frontal cortex .
Pharmacokinetics
It is known that the compound easily crosses the blood-brain barrier and accumulates in the brain tissue . Peak drug concentrations are detected 30 and 60 minutes after administration in serum and brain tissue, respectively . The parent compound is still present in the brain 8 hours after administration .
Result of Action
The activation of the 5-HT 2A/C and 5-HT 1A serotonin receptors by 25I-NBOMe leads to a range of molecular and cellular effects. It increases the extracellular levels of DA, 5-HT, and GLU, and enhances the tissue content of 5-HT and 5-HIAA . This results in a range of behavioral effects, including hallucinations, changes in perception, and alterations in mood .
Action Environment
The action of 25I-NBOMe can be influenced by various environmental factors. For example, chronic administration of the compound can lead to tolerance, resulting in decreased responsiveness to the drug . Furthermore, the compound’s lipophilicity may influence its bioavailability and distribution in the body .
Biochemical Analysis
Biochemical Properties
N-(2-Methoxybenzyl)-2-propanamine plays a significant role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been observed to interact with serotonin receptors, particularly the 5-HT2A receptor, which is known to influence cognitive and behavioral processes . The nature of these interactions involves binding to the receptor sites, leading to modulation of receptor activity and subsequent downstream effects.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with serotonin receptors can lead to altered signaling cascades that impact neurotransmitter release and gene transcription . These changes can affect cellular metabolism, leading to variations in energy production and utilization within the cells.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, it binds to serotonin receptors, particularly the 5-HT2A receptor, leading to receptor activation and subsequent signaling events . This activation can result in the inhibition or activation of downstream enzymes, ultimately influencing gene expression patterns and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but its degradation products can have varying impacts on cellular processes . Long-term exposure to the compound in in vitro or in vivo studies has demonstrated sustained effects on cell signaling and metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal effects, while higher doses can lead to significant changes in cellular function and behavior. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response . Additionally, high doses of this compound can result in toxic or adverse effects, including alterations in neurotransmitter levels and behavioral changes.
Metabolic Pathways
This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound is metabolized primarily through the action of cytochrome P450 enzymes, which catalyze its biotransformation into various metabolites . These metabolic pathways can influence the compound’s overall activity and its effects on metabolic flux and metabolite levels within the cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes, leading to its accumulation in certain cellular compartments . This distribution pattern can affect its localization and activity, influencing its overall impact on cellular function.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with other biomolecules and its overall role in cellular processes.
Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]propan-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-9(2)12-8-10-6-4-5-7-11(10)13-3/h4-7,9,12H,8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWHRRDWIVPFDOQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC=CC=C1OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40466464 |
Source


|
| Record name | N-[(2-Methoxyphenyl)methyl]propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40466464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
756474-36-9 |
Source


|
| Record name | N-[(2-Methoxyphenyl)methyl]propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40466464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
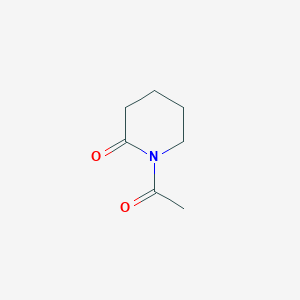
![5-Fluorobenzo[b]thiophene](/img/structure/B1279753.png)
![[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]amine](/img/structure/B1279755.png)
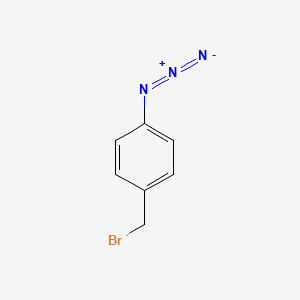
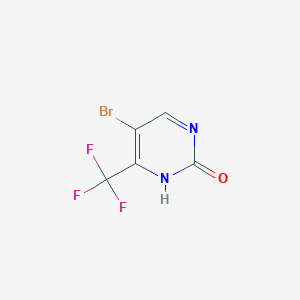
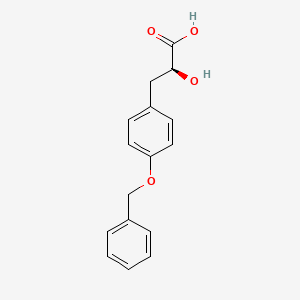
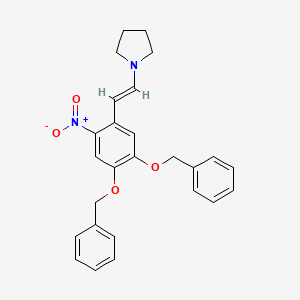
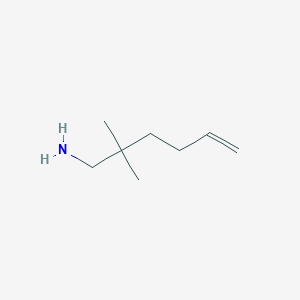
![Pyrrolidine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B1279782.png)

